[4-(phenylsulfonyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
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Overview
Description
[4-(PHENYLSULFONYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE: is a complex organic compound that features a combination of piperazine, phenylsulfonyl, and thienopyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(PHENYLSULFONYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Derivative: Starting with a piperazine derivative, the phenylsulfonyl group is introduced via sulfonation reactions using reagents like phenylsulfonyl chloride.
Thienopyrazole Synthesis: The thienopyrazole core is synthesized through cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thienopyrazole core under conditions that facilitate the formation of the desired methanone linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is studied for its potential as a therapeutic agent due to its unique structural features.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which [4-(PHENYLSULFONYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone
- (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone
- (3,5-Dimethyl-4-phenylsulfanyl-pyrazol-1-yl)-phenyl-methanone
Uniqueness: The uniqueness of [4-(PHENYLSULFONYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19F3N4O3S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone |
InChI |
InChI=1S/C23H19F3N4O3S2/c24-23(25,26)20-18-15-19(34-22(18)30(27-20)16-7-3-1-4-8-16)21(31)28-11-13-29(14-12-28)35(32,33)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI Key |
ZMJXXIBOVHQEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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